4-Chloro-5-nitropyrimidine

概述

描述

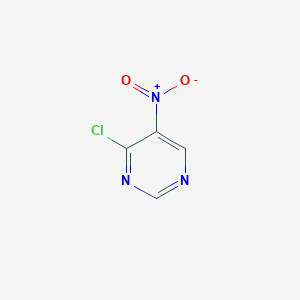

4-Chloro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClN3O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 5th position on the pyrimidine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitropyrimidine typically involves the nitration of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and improved yields. The process involves the use of chlorinating agents like phosphorus oxychloride or phosphorus pentachloride, followed by nitration .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group strongly activates the pyrimidine ring for SNAr reactions through resonance and inductive effects. Key findings from mechanistic studies include:

Reaction Pathways

-

Chlorine substitution : Primary amines preferentially displace chlorine over alkoxy groups in 4-chloro-6-alkoxy-5-nitropyrimidine derivatives. Experimental studies show complete disubstitution occurs at room temperature with benzylamine, yielding symmetric 4,6-diamino derivatives .

-

Alkoxy substitution : Alkoxy groups become viable leaving groups under mild conditions when paired with chlorine in adjacent positions, though with higher activation barriers (ΔG‡ = +5.2 kcal/mol vs chlorine substitution) .

Table 1: Activation energies for substitution pathways

| Leaving Group | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| Chlorine | TS23 | 17.8 |

| Methoxy | TS26 | 23.0 |

| Alkoxy (2nd substitution) | TS35 | 21.9 |

Data source: DFT calculations (M06-2X/6-31G*) for dichloromethane solvent

Kinetic Analysis

Studies using benzohydrazide derivatives demonstrate:

-

Brønsted β value of 0.52 suggests a stepwise mechanism with nucleophilic attack as the rate-determining step

-

Intramolecular hydrogen bonding between α-H of benzohydrazide and pyrimidine nitrogen lowers activation energy by 10.4 kcal/mol compared to non-HB pathways

Sequential Substitution Behavior

4-Chloro-5-nitropyrimidine exhibits unique reactivity in multi-step substitutions:

Disproportionation Tendency

When reacted with primary amines:

-

Initial chlorine substitution occurs within 30 mins at 25°C

-

Subsequent alkoxy substitution completes within 2 hrs, forming symmetric 4,6-diamino derivatives

-

No monosubstituted intermediates are detectable by MS or NMR

This contrasts with 4,6-dichloro-5-nitropyrimidine, where disubstitution requires harsh conditions (>80°C, 24 hrs) .

Computational Insights into Reaction Mechanisms

DFT studies reveal critical electronic effects governing reactivity:

Transition State Analysis

-

Chlorine substitution : Concerted mechanism without Meisenheimer complex formation

-

Alkoxy substitution : Stepwise pathway via zwitterionic Meisenheimer complex (MC35)

-

Nitro group torsion angle decreases from 56.9° (reactant) to 0° (product), enhancing conjugation

Table 2: Key geometric parameters in transition states

| Parameter | TS23 (Cl) | TS26 (OCH3) |

|---|---|---|

| N1-C1 bond length | 1.42 Å | 1.48 Å |

| C1-Cl bond length | 2.01 Å | - |

| C1-OCH3 bond length | - | 1.94 Å |

Data source: Optimized geometries at M06-2X/6-31G* level

Stability and Side Reactions

Critical stability considerations include:

-

Nitro group reduction : Occurs under hydrogenation conditions (Pd/C, H2) at 50 psi

-

Hydrolysis : Susceptible to aqueous base at >60°C, forming 5-nitropyrimidin-4-ol derivatives

-

Photodecomposition : UV exposure leads to nitro-to-nitrito rearrangement (λmax 320 nm)

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, with reactivity finely tunable through electronic effects and reaction conditions. The compound's unique substitution patterns enable efficient construction of complex heterocyclic systems for pharmaceutical development.

科学研究应用

Pharmaceutical Synthesis

One of the primary applications of 4-Chloro-5-nitropyrimidine is as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing several therapeutic agents, particularly those targeting viral infections and cancer. The compound's ability to undergo various chemical transformations allows for the creation of complex drug molecules.

Key Examples:

- Antiviral Agents: Research has demonstrated that derivatives of this compound exhibit antiviral properties, making them candidates for developing treatments against viral infections.

- Anticancer Compounds: Studies indicate that modifications of this compound can lead to the synthesis of anticancer agents that induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of cellular pathways.

Agrochemicals

In agriculture, this compound is explored for its potential use in synthesizing agrochemicals such as herbicides and pesticides. Its chemical structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various nitropyrimidines, including this compound, against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent.

Anticancer Studies

In vitro assays showed that this compound derivatives could induce apoptosis in specific cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic markers, highlighting its potential as an anticancer therapeutic.

Enzyme Inhibition Research

Interaction studies revealed that this compound effectively inhibits enzymes critical for nucleotide metabolism, quantified through enzyme kinetics assays demonstrating promising IC50 values comparable to established inhibitors.

作用机制

The mechanism of action of 4-Chloro-5-nitropyrimidine involves its reactivity towards nucleophiles and electrophiles. The nitro group activates the pyrimidine ring towards nucleophilic substitution, while the chlorine atom can be displaced by various nucleophiles. This reactivity is exploited in the synthesis of biologically active compounds .

相似化合物的比较

- 2-Chloro-5-nitropyrimidine

- 4,6-Dichloro-5-nitropyrimidine

- 4-Chloro-6-methoxy-5-nitropyrimidine

Comparison: 4-Chloro-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other nitropyrimidines. For instance, 2-Chloro-5-nitropyrimidine has a different substitution pattern, affecting its reactivity and applications. Similarly, 4,6-Dichloro-5-nitropyrimidine has two chlorine atoms, making it more reactive towards nucleophiles .

生物活性

4-Chloro-5-nitropyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of both a chlorine atom at the 4-position and a nitro group at the 5-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula for this compound is C4H3ClN4O2, and its structure can be represented as follows:

Key Characteristics:

- Molecular Weight: 174.55 g/mol

- Melting Point: Approximately 135 °C

- Solubility: Soluble in common organic solvents like DMSO and ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing cytotoxic effects. Additionally, the chlorine atom may facilitate nucleophilic substitution reactions, allowing for further chemical modifications that enhance biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. For instance, studies reported that derivatives of this compound showed activity against Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, it has been associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as a therapeutic agent in cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where starting materials are treated with chlorinating agents followed by nitration steps. Various derivatives have been synthesized to enhance its biological activity by modifying functional groups on the pyrimidine ring.

Table 2: Synthesized Derivatives and Their Activities

| Derivative | Activity Type | Observations |

|---|---|---|

| 4-Chloro-2-(methylthio)-5-nitropyrimidine | Antimicrobial | Enhanced activity against fungi |

| 4-Amino-5-nitropyrimidine | Anticancer | Increased apoptosis in cancer cells |

| N-(substituted phenyl)-4-chloro-5-nitropyrimidine | Antimicrobial/AIC | Broad-spectrum activity observed |

属性

IUPAC Name |

4-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLTUVUVJVLHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647973 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150943-50-3 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloro-5-nitropyrimidine a useful starting material for synthesizing biologically active compounds?

A: this compound's structure allows for diverse modifications. The chlorine atom at the 4th position and the nitro group at the 5th position are susceptible to nucleophilic substitution reactions. This allows chemists to introduce various substituents, tailoring the molecule for specific biological targets. For example, researchers synthesized a series of poly-substituted purine-8-thiones starting from this compound through amination, reduction, and cyclization reactions. []

Q2: Can you provide an example of how this compound is used to synthesize compounds with specific biological activities?

A: Researchers used this compound to synthesize N-methylated pteridines, compounds related to 7,8-dihydroxanthopterin. [] This involved reacting the pyrimidine derivative with a β-ketoamine, reducing the nitro group, and then inducing ring closure. This approach highlighted the versatility of this compound in constructing complex heterocyclic systems with potential biological applications.

Q3: How does the structure of this compound influence its reactivity?

A: The presence of electron-withdrawing groups like chlorine and the nitro group increases the electrophilicity of the pyrimidine ring. This makes the carbon atoms at the 2, 4, and 6 positions particularly susceptible to nucleophilic attack. Researchers demonstrated this reactivity by synthesizing 1,3,5-triazine derivatives from 4-chloro-5-nitropyrimidines using alkylisothioureas. [, ]

Q4: Have any Structure-Activity Relationship (SAR) studies been conducted on derivatives of this compound?

A: Yes, researchers investigated the SAR of poly-substituted pyrimidine-5-amino amide and aryl(thio)urea derivatives synthesized from 2-N,N-diethylamino-4-chloro-5-nitropyrimidine. [] The study revealed that introducing various substituents on the pyrimidine ring significantly impacted their anti-TMV (Tobacco Mosaic Virus) activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。